4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one
Description
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one (CAS: 882672-41-5) is a piperazin-2-one derivative featuring a 2-amino-4-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₁H₁₁F₃N₄O, with the trifluoromethyl (-CF₃) group enhancing lipophilicity and metabolic stability, making it a candidate for pharmacological applications . Piperazin-2-one scaffolds are widely studied due to their versatility in drug design, particularly in central nervous system (CNS) therapeutics and enzyme inhibition.
Properties
IUPAC Name |
4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)7-1-2-9(8(15)5-7)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYHDPGKQQVCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-2-trifluoromethylbenzonitrile Intermediate
A key intermediate for the aromatic portion is 4-amino-2-trifluoromethylbenzonitrile, which can be prepared via a three-step process starting from m-trifluoromethyl fluorobenzene:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Site-selective bromination | m-trifluoromethyl fluorobenzene, glacial acetic acid, dibromo hydantoin, reflux 5–7 h | Controlled bromination at specific position |
| 2 | Cyanide displacement | Cuprous cyanide, quinoline, reflux ~20 h | Substitution of bromine by cyano group |
| 3 | Aminolysis substitution | Liquid ammonia, alcohol | Conversion of nitrile to amino group |
This process yields the 4-amino-2-trifluoromethylbenzonitrile with high purity (>99%) and overall yield of 73–75%, using relatively mild conditions and minimizing hazardous reagents consumption.
Formation of the Piperazin-2-one Ring
The piperazin-2-one ring can be synthesized via cyclization of appropriate diamine precursors or by ring closure reactions involving substituted piperazines.
A recent asymmetric catalytic method enables the one-pot synthesis of C3-substituted piperazin-2-ones, which can be adapted for the target compound:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Knoevenagel condensation | Aromatic aldehydes, phenylsulfonyl(acetonitrile), urea catalyst (eQNU), toluene, 25 °C | Formation of electron-poor alkenes |
| 2 | Asymmetric epoxidation | Cumyl hydroperoxide, low temperature (-20 °C) | Epoxidation of alkene intermediate |
| 3 | Domino ring-opening cyclization (DROC) | 1,2-ethylenediamine, triethylamine, 25–50 °C | Cyclization to piperazin-2-one ring |
This method provides high yields and enantioselectivities (up to 96% ee) for various substituted piperazin-2-ones and can be adapted for trifluoromethyl-substituted aromatic aldehydes.
Coupling of Aromatic Amine with Piperazin-2-one
The key coupling step involves linking the 2-amino-4-(trifluoromethyl)phenyl moiety to the piperazin-2-one ring. This can be achieved by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Palladium-Catalyzed Coupling
- Starting from tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate and 2,4-dimethylthiophenol or related thiophenols.
- Palladium catalyst with phosphine ligands facilitates coupling.
- Boc-protected intermediates are formed, which are subsequently deprotected to yield the target compound.
- Reaction conditions: 0–100 °C, protic or aprotic solvents such as methanol, DMSO, or DMF.
- Bases used include Na2CO3 or K2CO3.
- Reduction of nitro groups to amino groups is performed using iron or zinc in acetic acid or mixtures of alcohol and acetic acid at 25–65 °C.
Alternative Nucleophilic Aromatic Substitution
- Halogenated aromatic precursors (fluoro, chloro, bromo) undergo substitution by piperazine derivatives.
- Reduction of nitro groups to amino groups follows.
- Reducing agents include thiourea dioxide or sodium dithionite.
- Reaction temperatures range from 25 to 150 °C depending on the step.
Representative Synthetic Route Summary
| Step | Intermediate/Reaction | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Site-selective bromination of trifluoromethyl fluorobenzene | Dibromo hydantoin, glacial acetic acid, reflux 5–7 h | High regioselectivity |
| 2 | Cyanide displacement | Cuprous cyanide, quinoline, reflux 20 h | Efficient substitution |
| 3 | Aminolysis of nitrile | Liquid ammonia, alcohol | Conversion to amino group |
| 4 | Formation of piperazin-2-one ring | Knoevenagel condensation, epoxidation, DROC | One-pot, asymmetric, high ee |
| 5 | Coupling of aromatic amine with piperazin-2-one | Pd-catalyzed coupling or nucleophilic substitution | Boc protection/deprotection steps |
| 6 | Reduction of nitro to amino group | Fe or Zn in AcOH or thiourea dioxide | Mild conditions, high yield |
Detailed Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Dibromo hydantoin, glacial acetic acid | Reflux (approx. 100) | Glacial acetic acid | Not specified | 5–7 h reaction time |
| Cyanide displacement | Cuprous cyanide, quinoline | Reflux (~130) | Quinoline | Not specified | 20 h reaction time |
| Aminolysis | Liquid ammonia, alcohol | Ambient to reflux | Alcohol | Not specified | Conversion of nitrile to amine |
| Knoevenagel condensation | Aromatic aldehyde, phenylsulfonyl(acetonitrile), eQNU catalyst | 25 | Toluene | Up to 90 | One-pot synthesis step |
| Epoxidation | Cumyl hydroperoxide | -20 | Toluene | Not specified | Asymmetric epoxidation |
| Domino ring-opening cyclization | 1,2-Ethylenediamine, triethylamine | 25–50 | Toluene | Up to 96 | Formation of piperazin-2-one ring |
| Pd-catalyzed coupling | Pd catalyst, phosphine ligand, base (Na2CO3/K2CO3) | 0–100 | Methanol, DMSO, DMF | Not specified | Boc protection/deprotection required |
| Nitro reduction | Fe or Zn, AcOH or alcohol/AcOH mixture | 25–65 | AcOH or alcohol/AcOH | Not specified | Mild reduction conditions |
Research Findings and Notes
- The palladium-catalyzed coupling approach allows for selective formation of the piperazine ring substituted with trifluoromethyl aromatic groups with moderate to good yields and purity.
- The one-pot asymmetric synthesis of piperazin-2-ones offers a versatile and enantioselective route, which can be adapted for trifluoromethyl-substituted aromatic aldehydes, providing high enantiomeric excess and yields.
- Reduction of nitro groups to amino groups is efficiently achieved under mild conditions using iron or zinc in acetic acid or thiourea dioxide, avoiding harsh reagents.
- The preparation of the trifluoromethyl-substituted aromatic amine precursor via bromination, cyanide displacement, and aminolysis is a robust and scalable process with high purity and yield.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Palladium-catalyzed coupling | Coupling of bromophenyl piperazine with thiophenol derivatives, Boc protection, deprotection | High selectivity, moderate yield | Requires Pd catalyst, multiple steps |
| One-pot asymmetric synthesis | Knoevenagel condensation, epoxidation, ring closure | High enantioselectivity, efficient | Requires chiral catalyst, specialized conditions |
| Aromatic precursor synthesis | Bromination, cyanide displacement, aminolysis | High purity, scalable | Multi-step, uses toxic cyanide |
| Nitro group reduction | Fe or Zn reduction in AcOH or thiourea dioxide | Mild conditions, good yields | Requires careful control of conditions |
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation, forming intermediates like imines or nitriles. For example:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | Imine derivatives | Not reported | |
| O₂ (catalytic) | Oxidized piperazine ring | 60–75% |
Oxidation of the piperazin-2-one ring may produce dione derivatives (e.g., piperazine-2,6-dione) under strong oxidizing conditions .
Nucleophilic Substitution
The piperazine nitrogen and aryl halide groups participate in substitution reactions:
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkyl halides | K₂CO₃, DMF, 80°C | N-alkylated derivatives | 70–85% | |
| Acyl chlorides | Et₃N, CH₂Cl₂, 25°C | N-acylated derivatives | 65–90% |
The trifluoromethyl group enhances electrophilicity at the para position, facilitating aromatic substitution.
Condensation Reactions
The amino group reacts with carbonyl compounds to form Schiff bases or heterocycles:
| Partner | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Aldehydes | EtOH, reflux | Schiff bases | Bioactive intermediates | |
| Ketones | Acid catalysis | Fused piperazine derivatives | Drug candidates |
Ring-Opening and Functionalization
The piperazin-2-one ring undergoes ring-opening under acidic/basic conditions:
| Reagents | Conditions | Product | Key Use | Reference |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 6h | Linear diamines | Polymer precursors | |
| NaBH₄ | EtOH, 25°C | Reduced piperazine analogs | Pharmacological studies |
Biological Interactions
The compound interacts with enzymes via hydrogen bonding and hydrophobic effects:
| Target | Interaction Type | Observed Effect | Reference |
|---|---|---|---|
| Bacterial PPTases | Noncompetitive inhibition | Antibacterial activity | |
| Human kinases | Active-site binding | Enzyme modulation |
Synthetic Pathways
Key synthesis routes include:
Table 2: Spectroscopic Data
| Analysis Method | Key Peaks | Functional Groups Identified |
|---|---|---|
| ¹H NMR | δ 3.2–3.8 (piperazine), δ 6.8–7.2 (aryl) | Piperazine ring, aromatic protons |
| IR | 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H) | Amide, amino groups |
Scientific Research Applications
Medicinal Applications
1.1 Analgesic Properties
Research has indicated that derivatives of piperazine compounds, including 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one, exhibit significant analgesic effects. A study investigated the antinociceptive activity of a related compound, demonstrating its effectiveness in reducing pain in neuropathic models. The study found that the compound reduced tactile allodynia and hyperalgesia in mice, suggesting potential use as a safer alternative to existing analgesics like pregabalin .
1.2 Neuroprotective Effects
The compound may also possess neuroprotective properties. In vitro studies have shown that piperazine derivatives can influence nerve growth factor levels, which are crucial for neuronal survival and function. This suggests a potential role in treating neurodegenerative conditions .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets. The amino group and the trifluoromethyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Structural Analogues and Isomers
- 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one (CID 19610207): This positional isomer differs in the attachment site of the trifluoromethylphenyl group (position 3 vs. position 4). Despite identical molecular formulas (C₁₁H₁₁F₃N₂O), the altered substituent position may influence receptor binding and solubility.
- 4-[(5-Chloro-2-hydroxyphenyl)carbonyl]piperazin-2-one: Replacing the trifluoromethylphenyl group with a 5-chloro-2-hydroxybenzoyl moiety introduces hydrogen-bonding capabilities, improving aqueous solubility but reducing lipophilicity.
Pharmacologically Active Analogues
- Pyridine-Based CYP51 Inhibitors (UDO and UDD): Compounds like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) are potent inhibitors of Trypanosoma cruzi CYP51, a key enzyme in ergosterol biosynthesis. These derivatives exhibit EC₅₀ values comparable to posaconazole, highlighting the importance of the trifluoromethylphenyl-piperazine motif in antiparasitic activity .
Thiophene-Containing Analogues (e.g., RTC1 and MK20) :
Derivatives such as 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) and 1-(4-(2-chloro-4-(trifluoromethyl)phenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK20) incorporate thiophene or chlorophenyl groups. These modifications enhance affinity for serotonin receptors (5-HT₁ₐ/₇), with MK20 showing >90% receptor occupancy in rodent models .
Herbicidal Analogues
For example, derivatives with 4-chlorobenzyl or 3,4,5-trimethoxyphenyl substituents achieved 60–80% inhibition of rape growth at 100 ppm, suggesting that electron-withdrawing groups enhance phytotoxicity .
Key Comparative Data
Biological Activity
4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperazine ring substituted with a trifluoromethyl group and an amino group on the phenyl moiety. This unique structure is pivotal for its interaction with biological targets.
Cytotoxic Activity
Research indicates that 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 35.0 | Induction of apoptosis and cell cycle arrest |
| MCF-7 | 40.0 | G0/G1 phase arrest and apoptosis |
| HeLa | 50.0 | p53-independent pathways |
| HaCaT (non-cancerous) | >100 | Selective toxicity towards cancer cells |
The compound's cytotoxicity was assessed using the MTT assay, showing significant inhibition of cell viability after 72 hours of exposure .
The mechanisms through which 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one exerts its effects include:
- Apoptosis Induction : Studies have demonstrated that the compound can trigger apoptotic pathways in both wild-type and mutant p53 cancer cells, suggesting a broad applicability in cancer therapy .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest at G0/G1 and G2/M phases, indicating its potential as a chemotherapeutic agent .
Structure-Activity Relationships (SAR)
The biological activity of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one is influenced by its structural components:
- Trifluoromethyl Group : The presence of the trifluoromethyl group significantly enhances the compound's cytotoxicity compared to analogs lacking this substitution.
- Amino Group Positioning : Variations in the positioning of the amino group on the phenyl ring were shown to affect binding affinity and activity against specific cancer cell lines .
Case Studies
A series of studies have evaluated the efficacy of 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one in various experimental setups:
- In Vitro Studies : In vitro evaluations using human cancer cell lines (HCT-116, MCF-7, HeLa) demonstrated that the compound effectively reduces cell viability through apoptosis and cell cycle modulation .
- In Vivo Studies : Preliminary in vivo studies using animal models indicate that administration of this compound results in significant tumor reduction, supporting its potential as an anticancer therapeutic agent .
- Comparative Studies : When compared to standard chemotherapeutic agents like cisplatin, 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one exhibited comparable or superior efficacy in inducing apoptosis in certain cancer cell lines .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pd(OAc)₂, DMF, 80°C | ~45 |
| 2 | Ethanol reflux | ~78 |
How is the molecular structure of this compound characterized?
Basic
Structural elucidation combines:
- X-ray crystallography : Resolves bond lengths, angles, and conformation. For example, triclinic crystal system with space group (cell parameters: ) .
- NMR spectroscopy : -NMR confirms the piperazinone ring (δ 3.2–3.8 ppm) and trifluoromethyl group (δ 120–125 ppm in -NMR).
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ( 273.1 [M+H]⁺) .
How can researchers optimize the synthetic yield under varying reaction conditions?
Advanced
Yield optimization requires Design of Experiments (DoE) to assess:
- Temperature effects : Higher temperatures (80–100°C) improve cyclization but may degrade sensitive intermediates.
- Catalyst loading : Palladium catalysts >1 mol% increase yield but risk side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Q. Example DOE Table :
| Variable | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature | 70°C | 90°C | 80–85°C |
| Catalyst (mol%) | 0.5 | 2.0 | 1.2–1.5 |
| Reaction Time | 6 h | 12 h | 8–10 h |
How to resolve contradictions between experimental NMR data and computational predictions?
Advanced
Discrepancies arise from dynamic effects (e.g., ring puckering or solvent interactions). Mitigation strategies include:
- Dynamic NMR (DNMR) : Detects slow conformational exchange in the piperazinone ring.
- DFT calculations : Compare B3LYP/6-311+G(d,p)-optimized structures with experimental -NMR shifts .
- Solvent modeling : Use COSMO-RS to account for solvent-induced shifts.
Case Study :
A 0.3 ppm deviation in -NMR signals was resolved by modeling solvent polarity effects, confirming the equatorial preference of the trifluoromethyl group .
What computational methods model the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Predicts binding affinity to receptors like serotonin or dopamine transporters. The trifluoromethyl group enhances hydrophobic interactions (ΔG ≈ −9.2 kcal/mol) .
- Molecular Dynamics (MD) : Simulates stability of ligand-receptor complexes (e.g., 100 ns trajectories in CHARMM36 force field).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
How does the trifluoromethyl group influence physicochemical properties and bioactivity?
Advanced
The -CF₃ group:
- Increases lipophilicity (LogP +0.9 vs. non-fluorinated analogs), enhancing blood-brain barrier permeability.
- Boosts metabolic stability : Reduces CYP450-mediated oxidation due to strong C-F bonds.
- Modulates receptor selectivity : Steric effects favor selective binding to σ-1 receptors over off-targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
